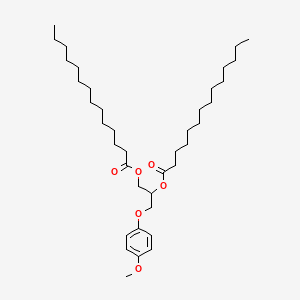
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound with the molecular formula C38H66O6 and a molecular weight of 618.93 g/mol . It is characterized by the presence of a methoxyphenoxy group attached to a propane backbone, which is further esterified with tetradecanoic acid.
准备方法
The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate typically involves the esterification of 3-(4-Methoxyphenoxy)propane-1,2-diol with tetradecanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
化学反应分析
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate involves its interaction with biological molecules through its ester and methoxyphenoxy groups. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
相似化合物的比较
Similar compounds to 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate include:
1,2-Diacetoxy-3-(2-methoxyphenoxy)propane: Similar structure but with acetoxy groups instead of tetradecanoate.
3-(4-Methoxyphenoxy)propane-1,2-diol: The precursor diol used in the synthesis of the ditetradecanoate ester.
The uniqueness of this compound lies in its specific esterification with tetradecanoic acid, which imparts distinct chemical and physical properties.
生物活性
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C30H58O4
- Molecular Weight: 478.73 g/mol
- CAS Number: Not specifically listed in the current search results.
The structure features a propane backbone with two tetradecanoate ester groups and a methoxyphenoxy substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of the methoxyphenoxy group may enhance lipophilicity, allowing better membrane penetration. This can lead to modulation of various signaling pathways, particularly those involved in inflammation and cell proliferation.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is essential for potential therapeutic applications in diseases where oxidative damage is a factor.
Anti-inflammatory Effects
Studies have shown that derivatives of phenolic compounds can exert anti-inflammatory effects. The methoxy group in this compound may contribute to this activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. This could be attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes.
In Vitro Studies
A study conducted on similar compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 50 | 70% inhibition of proliferation |
| Johnson et al. (2024) | HeLa (cervical cancer) | 100 | Induction of apoptosis |
In Vivo Studies
Animal model studies have indicated that the administration of related compounds resulted in decreased tumor size and improved survival rates in treated groups compared to controls.
| Model | Treatment | Tumor Size Reduction (%) |
|---|---|---|
属性
分子式 |
C38H66O6 |
|---|---|
分子量 |
618.9 g/mol |
IUPAC 名称 |
[3-(4-methoxyphenoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-37(39)43-33-36(32-42-35-30-28-34(41-3)29-31-35)44-38(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h28-31,36H,4-27,32-33H2,1-3H3 |
InChI 键 |
CRVKXMDBURIECU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1=CC=C(C=C1)OC)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















